molecular formula C10H11BrO3 B567600 3-Bromo-5-propoxybenzoic acid CAS No. 1226808-68-9

3-Bromo-5-propoxybenzoic acid

Cat. No. B567600
CAS RN: 1226808-68-9
M. Wt: 259.099
InChI Key: OFSWAAVHABKEGJ-UHFFFAOYSA-N
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Description

3-Bromo-5-propoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-propoxybenzoic acid consists of a benzoic acid core with a bromine atom at the 3rd position and a propoxy group at the 5th position . The InChI code for this compound is 1S/C10H11BrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) .

Scientific Research Applications

Synthesis and Structural Characterization

  • Intermediate for Medicament Synthesis : Derivatives such as bromo-dihydroxybenzoic acid have been synthesized and characterized, suggesting a pathway for the production of medicaments. These compounds, after being prepared from dihydroxybenzoic acid, undergo structural identification through methods like Mass Spectrometry, which can be critical for developing pharmaceutical applications (Xu Dong-fang, 2000).

Molecular Recognition and Supramolecular Chemistry

  • Molecular Recognition Studies : Research has been conducted on the molecular recognition properties of bromo-dihydroxybenzoic acid derivatives. These studies involve synthesizing molecular adducts and analyzing their supramolecular assemblies, which are crucial for understanding how these compounds interact with other molecules, potentially leading to applications in material science and nanochemistry (S. Varughese, V. Pedireddi, 2006).

Natural Product Chemistry and Antioxidant Activity

  • Isolation from Natural Sources : Bromophenol derivatives have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds have been studied for their structural characteristics and biological activities, including antimicrobial and anticancer properties. Such research indicates the potential for bromobenzoic acid derivatives in natural product chemistry and drug discovery (Jielu Zhao et al., 2004).

Electrochemical Studies

  • Electrooxidation on Pt Electrode : Studies on the electrochemical oxidation of bromobenzoic acids reveal insights into their electrooxidation behavior. These findings are essential for applications in electrochemistry and environmental chemistry, where such compounds could be involved in pollutant degradation processes (Yeun-Joong Yong, 2013).

Pharmacological Applications

  • Antimicrobial and Antitubercular Activities : Bromobenzoic acid derivatives have been synthesized and evaluated for their biological activities. Research into 3-aryl-5-(3′-bromo/chlorophenyl)isoxazoles, for example, demonstrates potential antimicrobial and antitubercular properties, underscoring the relevance of bromobenzoic acids in developing new therapeutic agents (K. Popat et al., 2004).

Safety And Hazards

3-Bromo-5-propoxybenzoic acid may cause skin, eye, and respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

3-bromo-5-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSWAAVHABKEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682125
Record name 3-Bromo-5-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-propoxybenzoic acid

CAS RN

1226808-68-9
Record name 3-Bromo-5-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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